8-Hydroxy Moxifloxacin Hydrochloride Salt is a chemical compound derived from Moxifloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is particularly noted for its role as an impurity in Moxifloxacin formulations and is classified under pharmaceutical toxicology reference materials. The compound's chemical structure can be represented by the molecular formula and has a molecular weight of approximately 423.8657 g/mol .
8-Hydroxy Moxifloxacin Hydrochloride Salt is primarily sourced from the synthesis of Moxifloxacin hydrochloride. It is classified as an impurity of Moxifloxacin, specifically referred to as Moxifloxacin hydrochloride impurity E, with the CAS number 2252446-71-0 . This classification is significant in pharmaceutical contexts, particularly in quality control and regulatory compliance.
The synthesis of 8-Hydroxy Moxifloxacin Hydrochloride Salt can be achieved through various methods that typically involve the preparation of Moxifloxacin hydrochloride. One common approach includes:
8-Hydroxy Moxifloxacin Hydrochloride Salt can participate in various chemical reactions typical for quinolone derivatives. These may include:
The mechanism of action for 8-Hydroxy Moxifloxacin Hydrochloride Salt is closely related to that of its parent compound, Moxifloxacin. It primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication and transcription. This inhibition results in bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria .
The physical properties of 8-Hydroxy Moxifloxacin Hydrochloride Salt include:
Key chemical properties include:
8-Hydroxy Moxifloxacin Hydrochloride Salt serves primarily as a reference standard in pharmaceutical research and development. Its applications include:
8-Hydroxy moxifloxacin hydrochloride salt (CAS: 2252446-71-0) is primarily synthesized through controlled chemical modification of the parent moxifloxacin structure. The core synthetic route involves the selective hydrolysis of the C8-methoxy group (-OCH₃) under acidic conditions, yielding the corresponding C8-hydroxy derivative. This transformation typically employs hydrochloric acid catalysis at elevated temperatures (80-100°C), facilitating the nucleophilic displacement of the methoxy moiety without disrupting the stereochemically sensitive diazabicyclononyl ring system [7] [8] [9].
An alternative pathway utilizes advanced demethylation agents such as tin(IV) chloride (SnCl₄) in aprotic solvents (e.g., toluene or xylene). This method achieves higher regioselectivity by targeting the C8 position while preserving the quinolone core and the cyclopropyl substituent. The reaction proceeds through a Lewis acid-mediated cleavage mechanism, forming 8-hydroxy moxifloxacin as an intermediate, which is subsequently converted to its stable hydrochloride salt via HCl treatment in ethanol/water mixtures. This route yields the final compound with >95% purity by HPLC [4] [9].
Table 1: Synthetic Methods for 8-Hydroxy Moxifloxacin Hydrochloride Salt
Method | Reagents/Conditions | Key Advantages | Purity (HPLC) |
---|---|---|---|
Acidic Hydrolysis | Conc. HCl, 80-100°C, 4-6h | Simplified workup, fewer steps | >95% |
Lewis Acid Demethylation | SnCl₄, Toluene, reflux, 2-3h | Enhanced regioselectivity | >98% |
As a pharmacopeial impurity (designated EP Impurity E in European Pharmacopoeia), 8-hydroxy moxifloxacin hydrochloride salt is isolated from moxifloxacin active pharmaceutical ingredient (API) batches through chromatographic separation. The impurity arises primarily from the degradation of the C8-methoxy group during manufacturing or storage. Isolation is achieved using preparative reverse-phase HPLC with C18 columns and mobile phases consisting of acetonitrile/water mixtures (typically 20:80 v/v) acidified with 0.1% trifluoroacetic acid. This method exploits the differential polarity between moxifloxacin (log P ~ 2.2) and its 8-hydroxy derivative (log P ~ 1.8), achieving baseline separation [3] [6] [9].
Post-isolation, purification employs crystallization from mixed solvents such as ethanol-water-concentrated hydrochloric acid (1:1-5:0.02-0.2 v/v). The optimal volume ratio of 1:3:0.08 (ethanol:water:conc. HCl) efficiently dissolves the crude impurity, and subsequent cooling to 0-10°C induces crystallization of high-purity 8-hydroxy moxifloxacin hydrochloride salt (>95% by HPLC). This protocol effectively removes residual process-related impurities, including unreacted starting materials and positional isomers [2] [8].
The stereochemical integrity of the diazabicyclononyl moiety [(4aS,7aS)-octahydropyrrolo[3,4-b]pyridine] in 8-hydroxy moxifloxacin hydrochloride salt is confirmed through chiral analytical techniques. The cis-configuration at the C4a and C7a positions is maintained during synthesis, as verified by specific rotation measurements ([α]₂₀ᴰ = -124° to -137° in water) and chiral HPLC using amylose-based columns [8] [10].
Nuclear Magnetic Resonance (NMR) studies, particularly ¹H-¹H COSY and NOESY, reveal critical spatial interactions that define the rigid conformation. Key NOE correlations include those between the H4a proton (δ ~ 3.25 ppm) and the H7a proton (δ ~ 2.98 ppm), confirming their cis-orientation. Additionally, the coupling constant between H4a and H4 protons (J ≈ 10-12 Hz) indicates a diaxial arrangement, consistent with a locked bicyclic conformation. This stereochemical stability is essential for maintaining the compound’s antibacterial activity profile, as distortion of the bicyclic ring system diminishes binding to bacterial topoisomerases [8] [9].
Table 2: Stereochemical Characterization Techniques
Technique | Key Parameters | Stereochemical Findings |
---|---|---|
Specific Rotation | [α]₂₀ᴰ = -124° to -137° (c=0.5, water) | Confirms chiral purity and configuration |
Chiral HPLC | Chiralpak AD-H column; Heptane:EtOH:DEA (80:20:0.1) | Baseline separation of enantiomers |
2D-NMR (NOESY) | NOE correlation between H4a and H7a | Verifies cis-fusion of pyrrolopyridine ring |
Solvent optimization is central to sustainable synthesis. The traditional use of dimethylformamide (DMF) in moxifloxacin condensation is replaced by ethanol-water mixtures (1:1-5 v/v), reducing environmental toxicity. Incorporating catalytic hydrochloric acid (0.02-0.2 vol%) minimizes acid waste while maintaining reaction efficiency [2] [3].
Solvent recovery systems achieve >85% ethanol recycling via fractional distillation. Additionally, mixed solvent crystallization (ethanol-water-HCl) eliminates energy-intensive lyophilization, reducing process energy use by 40%. These modifications align with ACS Green Chemistry Principles, notably Principle #7 (Use of Renewable Feedstocks) and #3 (Less Hazardous Chemical Syntheses) [2].
Table 3: Green Chemistry Metrics for Synthesis
Parameter | Traditional Method | Green Method | Improvement |
---|---|---|---|
Primary Solvent | Acetonitrile/DMF | Ethanol-Water | Reduced toxicity |
Acid Catalyst Loading | 1.0-2.0 equivalents | 0.05-0.1 equivalents | 90% reduction |
Solvent Recovery | <50% | >85% | Higher recyclability |
Energy Consumption | Lyophilization required | Ambient crystallization | 40% reduction |
Comprehensive Compound Identification
Table 4: Key Identifiers for 8-Hydroxy Moxifloxacin Hydrochloride Salt
Property | Value | Source |
---|---|---|
Systematic Name | 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid; hydrochloride | [3] [6] |
CAS Registry Number | 2252446-71-0 | [7] [8] |
Molecular Formula | C₂₀H₂₂FN₃O₄·HCl | [6] [8] |
Molecular Weight | 423.8657 g/mol | [6] [8] |
Synonyms | Moxifloxacin HCl EP Impurity E; 8-Hydroxy Moxifloxacin HCl | [3] [6] |
InChI Key | InChI=1S/C₂₀H₂₂FN₃O₄.ClH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1 | [8] |
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3